molecular formula C5H5N5O B13099483 1,5-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ol

1,5-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ol

Cat. No.: B13099483
M. Wt: 151.13 g/mol
InChI Key: MWLJCXDYUAGSOA-UHFFFAOYSA-N
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Description

1,5-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ol is a heterocyclic compound with the molecular formula C₅H₅N₅O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable pyrimidine derivative with a triazine precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and efficient production. The use of automated systems and advanced analytical techniques ensures the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with different degrees of saturation.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

1,5-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ol has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,5-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interactions with biological systems.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[5,4-e][1,2,4]triazine: A closely related compound with similar structural features but different functional groups.

    Pyrimido[4,5-d]pyrimidine: Another bicyclic system with distinct chemical properties and applications.

Uniqueness

1,5-Dihydropyrimido[5,4-e][1,2,4]triazin-5-ol is unique due to its specific arrangement of nitrogen atoms and hydroxyl group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

5,8-dihydropyrimido[5,4-e][1,2,4]triazin-5-ol

InChI

InChI=1S/C5H5N5O/c11-5-3-4(7-1-8-5)10-9-2-6-3/h1-2,5,11H,(H,7,8,10)

InChI Key

MWLJCXDYUAGSOA-UHFFFAOYSA-N

Canonical SMILES

C1=NC(C2=C(N1)N=NC=N2)O

Origin of Product

United States

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